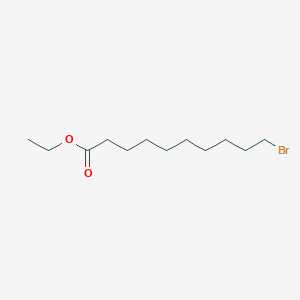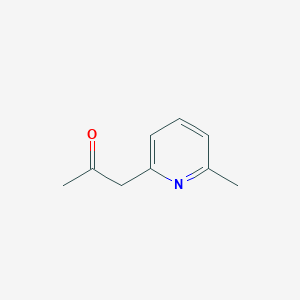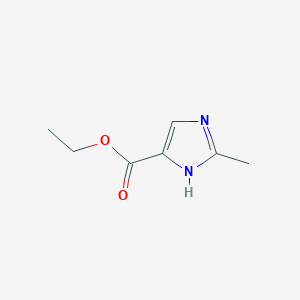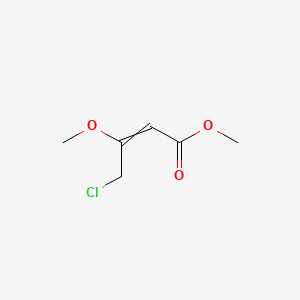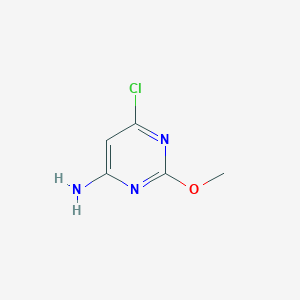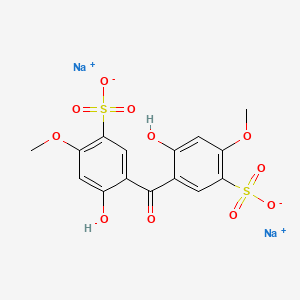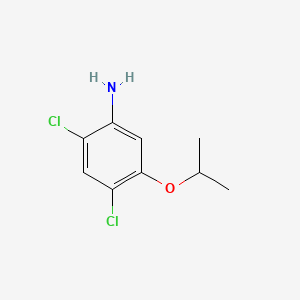
2,4-二氯-5-异丙氧基苯胺
描述
2,4-Dichloro-5-isopropoxyaniline is an important intermediate for dyes, medicines, and pesticides . It is particularly useful for the synthesis of 1,2,4,5-tetra-substituted benzene nitrogen-containing heterocyclic herbicides .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-isopropoxyaniline involves the reaction of 2,4-dichloro-5-isopropoxynitrobenzene with a hydrogenation catalyst, auxiliary agent, and methanol. After hydrogenation, 2,4-Dichloro-5-isopropoxyaniline can be obtained .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-isopropoxyaniline is C9H11Cl2NO . Its molecular weight is 220.1 .Physical And Chemical Properties Analysis
2,4-Dichloro-5-isopropoxyaniline is an oily liquid that is insoluble in water but soluble in organic solvents such as alcohol and chloroform . It has a melting point of 40-42°C and a boiling point of 110-112°C . Its density is predicted to be 1.272±0.06 g/cm3 .科学研究应用
Dye Removal from Aqueous Solution
Starch/polyaniline nanocomposites have been synthesized through chemical oxidative polymerization for the purpose of removing reactive dyes from synthetic effluents. This material has shown remarkable efficiency, achieving up to 99% removal of certain dyes, indicating its potential application in treating textile wastewater. The study underscores the involvement of aromatic, amino, hydroxyl, and carboxyl groups in dye adsorption, presenting a viable solution for effluent treatment in the textile industry (Janaki et al., 2012).
Allosteric Modifiers of Hemoglobin
Research into the design and synthesis of novel hemoglobin oxygen affinity decreasing agents has yielded compounds structurally related to 2,4-Dichloro-5-isopropoxyaniline. These agents have demonstrated significant potential in clinically relevant areas by inducing a right shift in the oxygen equilibrium curve, which may benefit conditions such as ischemia, stroke, and tumor radiotherapy. The findings suggest a new avenue for therapeutic intervention in diseases characterized by impaired oxygen delivery (Randad et al., 1991).
Nephrotoxicity Studies
The nephrotoxic effects of haloanilines, including compounds similar to 2,4-Dichloro-5-isopropoxyaniline, have been examined in vitro using renal cortical slices. These studies have identified that certain haloanilines can significantly affect renal function without causing cell death, providing insights into the mechanisms of chemical-induced nephrotoxicity. This research is crucial for understanding the renal impacts of various haloanilines used in industrial applications (Hong et al., 2000).
Environmental Persistence and Toxicity of Herbicides
Investigations into the environmental behavior of 2,4-D, a compound related to 2,4-Dichloro-5-isopropoxyaniline, have provided valuable data on its persistence and toxicity. This research contributes to a deeper understanding of the environmental impact of widely used herbicides, informing regulatory decisions and environmental protection measures (Wilson et al., 1997).
Crystal Engineering and Material Science
The study of supramolecular structures involving haloanilines has enabled the development of noncentrosymmetric crystals with potential applications in material science, particularly in optical and electronic devices. This research opens up new possibilities for the use of such compounds in the design of advanced materials (Dey & Desiraju, 2004).
安全和危害
属性
IUPAC Name |
2,4-dichloro-5-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRWIICNMOKBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194124 | |
| Record name | 2,4-Dichloro-5-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-isopropoxyaniline | |
CAS RN |
41200-96-8 | |
| Record name | 2,4-Dichloro-5-(1-methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-isopropoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-isopropoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-5-ISOPROPOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTL4BZ5C7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



